

Specificity Evaluation of 5-Ethyl-4-Phenylthiazole: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Thiazole, 5-ethyl-4-phenyl-	
Cat. No.:	B084191	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 4-phenylthiazole scaffold, with a specific focus on evaluating the potential specificity of "**Thiazole, 5-ethyl-4-phenyl-**". Due to the limited direct experimental data on the 5-ethyl derivative, this guide leverages extensive research on structurally similar analogs to provide a predictive assessment and a framework for experimental validation.

The 4-phenylthiazole core is a recognized pharmacophore present in a variety of biologically active compounds. Its derivatives have shown a range of activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specificity of these compounds is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings. This guide will explore the known biological targets of 4-phenylthiazole derivatives and compare the activities of analogs with substitutions at the 5-position of the thiazole ring to extrapolate the potential specificity profile of 5-ethyl-4-phenylthiazole.

Comparative Analysis of Biological Activity

The specificity of a compound is best understood by comparing its potency against its intended target versus off-target interactions. The following tables summarize the inhibitory concentrations (IC50) of various 4-phenylthiazole derivatives against several known biological targets. This data allows for a comparative assessment of how substitutions on the 4-phenylthiazole scaffold influence biological activity and selectivity.



Table 1: In Vitro Cytotoxicity of 4-Phenylthiazole

Derivatives

Compound/De rivative	Cell Line	IC50 (μM)	Selectivity Index (SI) vs. NIH/3T3	Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide	A549 (Human Lung Carcinoma)	23.30 ± 0.35	> 42.9	[1]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide	NIH/3T3 (Mouse Embryonic Fibroblast)	> 1000	-	[1]
Compound 4c (a 5-phenyl-4,5- dihydro-1,3,4- thiadiazole derivative)	A549 (Human Lung Carcinoma)	9.40	Not Reported	[2]
N'-(3-phenyl-4- (p-tolyl)thiazol- 2(3H)- ylidene)acetohyd razide derivative (4c)	SKNMC (Neuroblastoma)	10.8 ± 0.08	Not Reported	[3]
3-[(4- acetylphenyl)(4- phenylthiazol-2- yl)amino]propano ic acid derivative (22)	A549 (Human Lung Carcinoma)	2.47	Not Reported	[4]



Note: The selectivity index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancerous cell line. A higher SI value suggests greater selectivity for cancer cells.

Table 2: Enzyme Inhibition by 4-Phenylthiazole Derivatives



Compound/Derivati ve	Target Enzyme	IC50 (nM)	Reference
4p (a 4-phenylthiazole analog)	human Soluble Epoxide Hydrolase (sEH)	2.3	[5]
4p (a 4-phenylthiazole analog)	human Fatty Acid Amide Hydrolase (FAAH)	11.1	[5]
SW-17 (1-((2- chlorophenyl)sulfonyl) -N-(4-(4-(p- tolyl)thiazol-2- yl)phenyl)piperidine-4- carboxamide)	human sEH	2.5	[6]
SW-17 (1-((2- chlorophenyl)sulfonyl) -N-(4-(4-(p- tolyl)thiazol-2- yl)phenyl)piperidine-4- carboxamide)	human FAAH	9.8	[6]
3o (a 4-phenyl-thiazol- 2yl-phenyl analog with a para-nitro group)	human FAAH	3.1	[6]
3f (a 4-phenyl-thiazol- 2yl-phenyl analog with a para-fluoro group)	human sEH	10.7	[6]
3f (a 4-phenyl-thiazol- 2yl-phenyl analog with a para-fluoro group)	rat sEH	11.7	[6]
Methyl salicylate based thiazole (3j)	Protein Tyrosine Phosphatase 1B (PTP1B)	510	[7]



Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (5c-e)

Protein Tyrosine Phosphatase 1B (PTP1B)

8,700 - 11,000

[8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of compounds on A549 (human lung carcinoma) and NIH/3T3 (mouse embryonic fibroblast) cell lines.

Materials:

- A549 and NIH/3T3 cell lines
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Test compounds (e.g., 5-ethyl-4-phenylthiazole and analogs) dissolved in DMSO
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed A549 and NIH/3T3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.



- After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48 hours at 37°C and 5% CO₂.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours.
- \bullet Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 values using a doseresponse curve.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory activity of compounds against human sEH and FAAH.

Materials:

- Recombinant human sEH and FAAH enzymes
- Assay buffer (e.g., sodium phosphate buffer, pH 7.4 for sEH; Tris-HCl buffer, pH 9.0 for FAAH)
- Fluorescent substrate for sEH (e.g., PHOME)
- Fluorescent substrate for FAAH (e.g., AMC-arachidonoyl amide)
- · Test compounds dissolved in DMSO
- 96-well black plates
- Fluorescence microplate reader



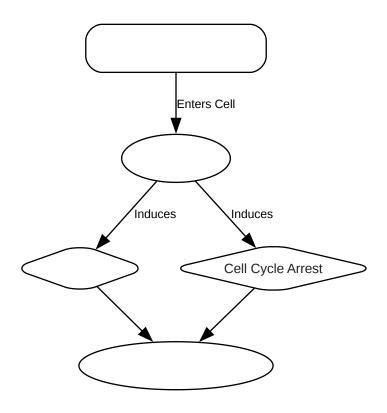
Procedure:

- In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective enzyme (sEH or FAAH).
- Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the fluorescent substrate.
- Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Cellular Pathways and Experimental Workflows

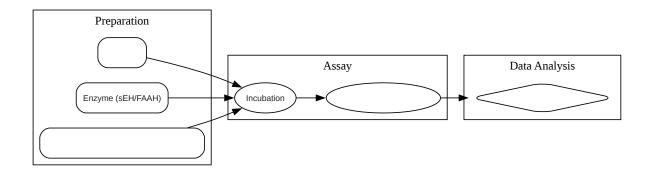
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.





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Caption: Potential anticancer mechanism of 4-phenylthiazole derivatives.



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Caption: Workflow for determining enzyme inhibition (IC50).



Conclusion and Future Directions

The available data on 4-phenylthiazole derivatives indicate that this scaffold is a promising starting point for the development of targeted therapies. The specificity of these compounds is highly tunable through substitutions. While direct data for 5-ethyl-4-phenylthiazole is not yet available, based on the structure-activity relationships of related compounds, it is plausible that it will exhibit activity against cancer cell lines and enzymes like sEH and FAAH.

The ethyl group at the 5-position, being slightly larger and more lipophilic than a methyl group, may influence the compound's binding affinity and pharmacokinetic properties. It is hypothesized that this modification could either enhance or decrease potency and selectivity depending on the specific target's binding pocket topology.

To definitively evaluate the specificity of "**Thiazole, 5-ethyl-4-phenyl-**", it is imperative to synthesize the compound and test it against a panel of relevant biological targets, including but not limited to, various cancer cell lines, sEH, FAAH, and PTP1B. The experimental protocols provided in this guide offer a robust framework for such an evaluation. The resulting data will be crucial in determining the therapeutic potential and specificity profile of this novel derivative.

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